Cas no 2315-08-4 (Benzoic acid,5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-2-hydroxy-)

Benzoic acid,5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-2-hydroxy- structure
2315-08-4 structure
Nome del prodotto:Benzoic acid,5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-2-hydroxy-
Numero CAS:2315-08-4
MF:C19H17N5O5S
MW:427.433782339096
CID:264492
PubChem ID:71111

Benzoic acid,5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-2-hydroxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-2-hydroxy-
    • 5-[4-(4,6-dimethyl-2-pyrimidinylsulfamoyl) phenylazo] salicylic acid
    • 5-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenylazo]-2-hydroxy-benzoesaeure
    • 5-[4-(4,6-dimethyl-pyrimidin-2-ylsulfamoyl)-phenylazo]-2-hydroxy-benzoic acid
    • Salazosulfadimidina
    • Salazosulfadimidina [INN-Spanish]
    • Salazosulfadimidine
    • Salazosulfadimidinum
    • Salazosulfadimidinum [INN-Latin]
    • Salazosulphadimidine
    • SCHEMBL1982566
    • CHEMBL2107040
    • Salazo-sulfadimidinum
    • 2315-08-4
    • NS00011889
    • CHEBI:135693
    • Salazosulfadimidine [INN:BAN]
    • EINECS 219-016-6
    • Q27292237
    • W33009B02O
    • UNII-W33009B02O
    • Salazosulfadimidine [INN]
    • DTXSID101018136
    • DTXSID80862901
    • 3-(2-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
    • SALAZOSULFADIMIDINE [MI]
    • 5-(p-((4,6-Dimethyl-2-pyrimidinyl)sulfamoyl)phenylazo)salicylic acid
    • NS00120847
    • SCHEMBL150333
    • Inchi: InChI=1S/C19H17N5O5S/c1-11-9-12(2)21-19(20-11)24-30(28,29)15-6-3-13(4-7-15)22-23-14-5-8-17(25)16(10-14)18(26)27/h3-10,25H,1-2H3,(H,26,27)(H,20,21,24)/b23-22+
    • Chiave InChI: DFPJEJKMDZFZHC-GHVJWSGMSA-N
    • Sorrisi: CC1C=C(C)N=C(NS(C2C=CC(/N=N/C3=CC(C(O)=O)=C(O)C=C3)=CC=2)(=O)=O)N=1

Proprietà calcolate

  • Massa esatta: 427.09500
  • Massa monoisotopica: 427.09503983g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 6
  • Complessità: 709
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 163Ų
  • XLogP3: -0.5

Proprietà sperimentali

  • Densità: 1.49
  • Punto di fusione: 207°
  • Punto di ebollizione: 674.1°Cat760mmHg
  • Punto di infiammabilità: 361.5°C
  • Indice di rifrazione: 1.69 
  • PSA: 162.58000
  • LogP: 4.86720

Benzoic acid,5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-2-hydroxy- Letteratura correlata

Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd